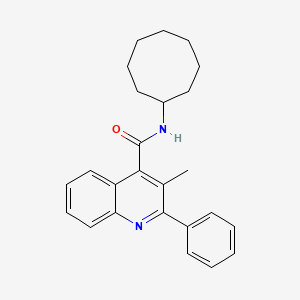
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a benzylidene hydrazine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves a multi-step process:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 4-Fluorobenzoyl Chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction of the benzylidene group can yield the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The benzylidene hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
Properties
CAS No. |
324031-83-6 |
|---|---|
Molecular Formula |
C16H12Cl2FN3O2 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-12-4-1-11(14(18)7-12)8-21-22-15(23)9-20-16(24)10-2-5-13(19)6-3-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
PDRMDAIUYLAWOA-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120369.png)
![Methyl 7-methoxy-2-[(pyrazin-2-ylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B11120370.png)

![methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120387.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120388.png)
![5-(4-ethylphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120394.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(1E2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11120402.png)
![4-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine](/img/structure/B11120404.png)
![(4Z)-5-methyl-4-[({4-[4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenoxy]phenyl}amino)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11120405.png)
![N-[1-(3-ethoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120422.png)
![1-(3-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120424.png)
![5-(3,4-diethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120440.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11120444.png)
![N-(3-methylbutyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11120448.png)
